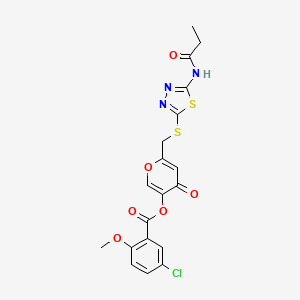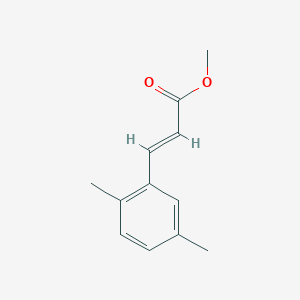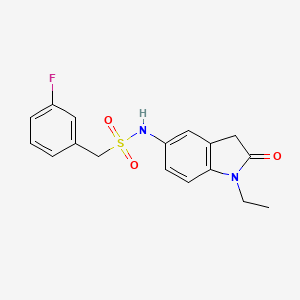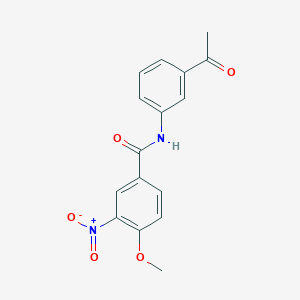![molecular formula C14H21N5S2 B2869795 2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868221-98-1](/img/structure/B2869795.png)
2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, the phenacyl chloride derivatives were prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole derivatives have shown significant antibacterial activity . They have also been found to inhibit the proliferation of certain cancer cells by inducing apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques. For instance, the elemental (C, H, N) analyses can be performed on a Perkin Elmer model 2400 elemental analyzer .Scientific Research Applications
Synthesis and Structural Analysis
Molecular Structure and Crystal Environments : Research on related triazolopyrimidine compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been conducted to understand their molecular structure in different crystal environments, including dimethylformamide (DMF) monosolvate and monohydrate forms. These studies highlight the compound's potential for forming varied supramolecular architectures through hydrogen bonding and π-π stacking interactions, suggesting applications in material science and crystal engineering (Canfora et al., 2010).
Conformationally Constrained Cysteines : A novel synthesis approach for conformationally constrained, masked cysteines through the use of 4-sulfanylmethylene-5(4H)-oxazolones indicates the utility of sulfur-containing heterocyclic compounds in peptide synthesis and modification. This methodology could be relevant for the modification of peptides using sulfur-containing pyrimidine derivatives for therapeutic peptide development (Clerici et al., 1999).
Potential Bioactivity and Applications
Synthesis of 2,4,6-Trisubstituted Pyrimidines : The synthesis of new 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines, achieved by condensing ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with various amidines and thiourea, opens up pathways for exploring the biological activities of these compounds. Such synthetic routes could be of interest in medicinal chemistry for the development of novel therapeutic agents (Arutyunyan, 2013).
Antimicrobial and Insecticidal Applications : Studies on pyrimidine-linked pyrazole heterocyclics, synthesized via microwave-assisted cyclocondensation, have evaluated their insecticidal and antibacterial potential. This research underscores the potential use of pyrimidine derivatives in developing new antimicrobial and pest control agents (Deohate & Palaspagar, 2020).
Safety and Hazards
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
2-[(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5S2/c1-5-6-7-20-14-18-17-12(19(14)4)9-21-13-15-10(2)8-11(3)16-13/h8H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSDQLCWLMMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride](/img/structure/B2869715.png)



![N-[2-[(6-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869719.png)
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2869720.png)
![(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide](/img/structure/B2869723.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2869725.png)


![2-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2869729.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2869734.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)